Cas no 477334-59-1 (2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE)

2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE 化学的及び物理的性質
名前と識別子
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- 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE
- MFCD03934799
- 477334-59-1
- AKOS024408713
- DTXSID20392777
-
- MDL: MFCD03934799
- インチ: InChI=1S/C16H15FO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3
- InChIKey: RAPKUFZCIOJKMJ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)F)O
計算された属性
- せいみつぶんしりょう: 290.09543712g/mol
- どういたいしつりょう: 290.09543712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 55.8Ų
2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F792278-100mg |
2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-Dimethoxyphenyl)Ethanone |
477334-59-1 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | F792278-10mg |
2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-Dimethoxyphenyl)Ethanone |
477334-59-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB201268-500mg |
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone; . |
477334-59-1 | 500mg |
€52.00 | 2025-02-19 | ||
TRC | F792278-50mg |
2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-Dimethoxyphenyl)Ethanone |
477334-59-1 | 50mg |
$ 115.00 | 2022-06-04 | ||
abcr | AB201268-500 mg |
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone; . |
477334-59-1 | 500 mg |
€39.30 | 2023-07-20 |
2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE 関連文献
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONEに関する追加情報
Comprehensive Overview of 2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (CAS No. 477334-59-1)
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, with the CAS number 477334-59-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, features a unique structural combination of a fluorophenyl group and a dimethoxyphenyl moiety, making it a subject of interest for its potential applications in drug development and material science. Researchers are particularly intrigued by its molecular properties, which include a balanced polarity and stability under various conditions.
In recent years, the demand for fluorinated compounds like 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone has surged due to their versatility in medicinal chemistry. Fluorination is a key strategy in modern drug design, as it often enhances bioavailability and metabolic stability. This compound's structural motif aligns with trends in the development of small-molecule therapeutics, particularly for targeting enzymes and receptors. Its CAS No. 477334-59-1 is frequently searched in academic databases, reflecting its relevance in ongoing studies.
The synthesis of 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves multi-step organic reactions, often starting from readily available precursors. Optimizing its yield and purity is a focal point for chemists, as impurities can significantly impact its performance in downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring it meets the stringent standards required for research and industrial use.
One of the most discussed topics in relation to CAS No. 477334-59-1 is its potential role in green chemistry. As the scientific community shifts toward sustainable practices, researchers are exploring eco-friendly synthesis routes for this compound. Solvent-free reactions, catalytic methods, and energy-efficient processes are being investigated to reduce the environmental footprint of its production. This aligns with broader industry trends, where sustainability and cost-effectiveness are prioritized.
Another area of interest is the compound's biological activity. Preliminary studies suggest that 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone may exhibit promising pharmacological properties, though detailed mechanistic studies are still underway. Its fluorophenyl group is known to interact with biological targets, making it a candidate for further exploration in drug discovery pipelines. Researchers are also examining its potential as a building block for more complex molecules.
From a commercial perspective, CAS No. 477334-59-1 is listed in several chemical catalogs, with suppliers highlighting its high purity and consistency. The compound's storage conditions and handling guidelines are critical considerations, as its stability can be affected by light and moisture. Proper documentation, including safety data sheets (SDS), is essential for laboratories and manufacturers working with this material.
In conclusion, 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (CAS No. 477334-59-1) represents a fascinating intersection of chemistry and applied science. Its structural features, synthetic accessibility, and potential applications make it a valuable subject for ongoing research. As the scientific community continues to explore its capabilities, this compound is likely to remain a topic of interest in both academic and industrial settings.
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